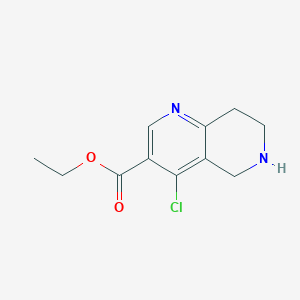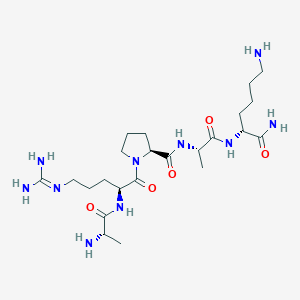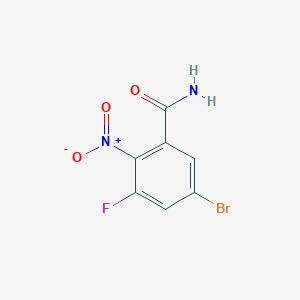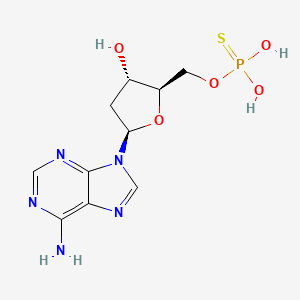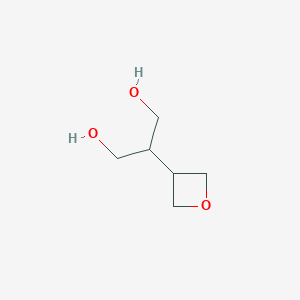
2-(Oxetan-3-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxetan-3-yl)propane-1,3-diol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propane-1,3-diol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the oxetane ring, resulting in 3-(bromomethyl)oxetan-3-yl methanol, which can then be further modified to yield the desired compound .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar cyclization reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxetan-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group in intermediate compounds can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenols or amines can be used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Aplicaciones Científicas De Investigación
2-(Oxetan-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are being explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mecanismo De Acción
The mechanism of action of 2-(Oxetan-3-yl)propane-1,3-diol involves its interaction with molecular targets through its oxetane ring and hydroxyl groups. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s solubility and stability. Additionally, the hydroxyl groups can participate in various chemical reactions, facilitating the formation of new bonds and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: A simpler compound with a four-membered ring structure, used as a building block in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 2-(Oxetan-3-yl)propane-1,3-diol.
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a propane-1,3-diol backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(oxetan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2 |
Clave InChI |
ORRVJXJMNZYQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


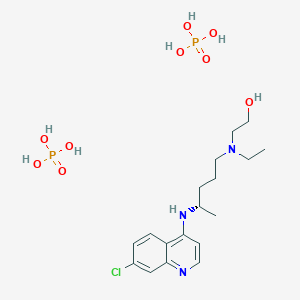
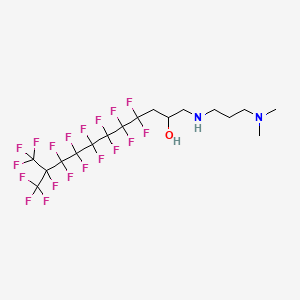

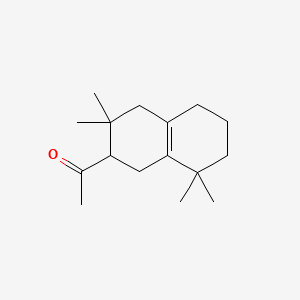
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)


